(Z)-6-Decenal

Organoleptic Profiling Sensory Science Flavor Chemistry

(Z)-6-Decenal (CAS 105683-99-6), systematically (6Z)-dec-6-enal, is a ten-carbon aliphatic aldehyde belonging to the medium-chain aldehydes. It features a cis (Z) double bond at the C6 position and a terminal formyl group.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 105683-99-6
Cat. No. B017200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-Decenal
CAS105683-99-6
Synonyms6-decenal,(Z)-6-decenal
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCC=CCCCCC=O
InChIInChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4-
InChIKeyBHAHVSKDYRPNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-6-Decenal (CAS 105683-99-6): A C10 Cis-Unsaturated Aldehyde for Targeted Organoleptic Research


(Z)-6-Decenal (CAS 105683-99-6), systematically (6Z)-dec-6-enal, is a ten-carbon aliphatic aldehyde belonging to the medium-chain aldehydes [1]. It features a cis (Z) double bond at the C6 position and a terminal formyl group. Its organoleptic character is described as 'green, tallowy, cucumber' at a 0.10% evaluation concentration in dipropylene glycol [2]. Identified as a key odorant in natural matrices such as fresh parsley, its degradation correlates with specific off-flavor development pathways [3]. It is utilized as a research compound with typical commercial purity specifications ranging from 92% to 100% [4].

Why Simple C10 Aldehyde Substitution Cannot Recreate (Z)-6-Decenal's Sensory Function


Substitution with saturated C10 aldehydes (e.g., decanal) or position isomers (e.g., (Z)-4-decenal) is insufficient due to divergent organoleptic profiles and volatility, which are governed by the precise location and stereochemistry of the double bond. (Z)-6-Decenal offers a distinct 'tallowy, green cucumber' signature [1], contrasting sharply with decanal's 'pleasant, fatty' profile [2] and (Z)-4-decenal's 'citrus, aldehydic, orange' character . Furthermore, the Z (cis) stereochemistry of the 6-alkenal is critical; generic synthesis routes or isomeric mixtures containing the E-isomer ('green, cucumber' [3]) would introduce divergent notes and alter temporal fragrance performance, failing to replicate the specific 'tallowy' impact of the pure (Z)-isomer.

Quantitative Evidence Guide: (Z)-6-Decenal vs. Structural Analogs


Organoleptic Signature: Tallowy-Green Cucumber vs. Pleasant-Fatty of Decanal

Sensory evaluation at identical concentration in dipropylene glycol reveals a divergent odor character. (Z)-6-Decenal is characterized by a 'tallow, green, cucumber' profile, whereas the saturated analog decanal is described as 'pleasant, fatty' [1] [3]. Additionally, the cis-isomer provides a 'tallowy' note that is absent from the 'green cucumber' description of the (E)-6-decenal isomer [2].

Organoleptic Profiling Sensory Science Flavor Chemistry

Stability and Provenance in Food Systems: Character-Impact in Dry Parsley

In a quantitative study on dry parsley flavor, the concentration of (Z)-6-decenal showed a direct correlation with the loss of the characteristic 'parsley-like, green' odor profile during storage [1]. Its decrease, alongside myrcene and p-mentha-1,3,8-triene, was quantitatively linked to sensory degradation, whereas the hay-like off-flavor was primarily attributed to a different compound, 3-methyl-2,4-nonanedione [1]. This provides a direct, application-specific functional differentiator compared to the more generic stability concerns of other decenals.

Food Chemistry Off-Flavor Development Storage Stability

Volatility and Headspace Performance: Vapor Pressure vs. Saturated and Homologous Analogs

The Z-double bond and specific position confer a distinct volatility profile. (Z)-6-Decenal is reported to have an estimated vapor pressure of 0.151 mmHg at 25°C [1], contributing to its 'high' odor strength recommendation [2]. In contrast, the saturated analog decanal has a significantly higher vapor pressure (est. ~0.2 mmHg at 25°C ), while the longer chain homolog (Z)-6-dodecenal (C12) has a much lower vapor pressure (est. ~0.02 mmHg at 25°C [3]), demonstrating how the specific C10 Z-alkenal structure occupies a unique functional window for volatility.

Physicochemical Properties Volatility Headspace Analysis

Natural Occurrence and Flavor Dilution Factors: A Marker in Parsley vs. (E)-Decenal Class

Aroma extract dilution analysis (AEDA) of parsley leaf volatiles identified (Z)-6-decenal as one of only 14 odor-active compounds with high flavor dilution (FD) factors [1]. Critically, the related stereoisomer (E)-6-decenal was also identified in the same study, confirming that both isomers are naturally occurring and possess distinct odor activities. However, (Z)-6-decenal is specifically associated with the desirable 'parsley-like' and 'metallic' notes, whereas (E)-6-decenal provides a more generic 'green' character [1].

Aroma Extract Dilution Analysis Natural Product Chemistry Gas Chromatography-Olfactometry

Regulatory and Purity Considerations for Research Procurement

For procurement, (Z)-6-decenal in research-grade purity is typically specified at 92-100% assay [1]. It is not listed in the Food Chemicals Codex [1] and, unlike (Z)-6-dodecenal (FEMA 4886), does not have an assigned FEMA number for food use [2]. This status dictates its application exclusively in non-food, experimental, and fragrance research contexts, a key differentiator from GRAS-designated flavor ingredients like decanal or (Z)-4-decenal.

Regulatory Science Quality Control Research Chemical Sourcing

Validated Application Scenarios for (Z)-6-Decenal Based on Evidence


Authentic Fresh Green & Vegetable Flavor Reconstitution Research

For researchers synthesizing authentic parsley, cucumber, or similar green vegetable flavors, (Z)-6-decenal is an indispensable component. Its role as a key odorant with a high flavor dilution factor in parsley [1], providing 'parsley-like' and 'metallic' notes absent in the E-isomer, makes it essential for accurate reconstitution studies. Its specific degradation kinetics in dry parsley [2] further position it as a marker for process-induced flavor changes.

Fragrance Development: Tallowy-Green and Marine Accords

In fragrance research, (Z)-6-decenal enables the creation of unique 'tallowy-green' and 'cucumber-aldehydic' accords that cannot be achieved with decanal or other decenal isomers. Its moderate vapor pressure (0.151 mmHg at 25°C [3]) offers a distinct hedonic middle-note transition, bridging green top-notes to watery, fatty, or marine background notes in fine fragrance ingredients research.

Analytical Chemistry: GC-MS Reference Standard for Foodomics

Given its specific occurrence and role in quality degradation pathways, a high-purity (92-100% [4]) standard is crucial for developing and validating targeted GC-MS or GC-O methods. It serves as a quantitative reference for tracking authenticity and shelf-life in parsley, mushroom, and related food matrices, enabling precise monitoring of the genuine compound rather than relying on a less specific analog.

Non-Food Receptor Activation and Olfactory Biology Studies

As a well-characterized volatile with a distinct stereochemistry, (Z)-6-decenal is a suitable ligand for investigating structure-odor relationships. Its non-FEMA, non-FCC status [4] clearly demarcates it for fundamental olfactory receptor research, where comparison with the E-isomer can elucidate the molecular basis of cis-trans odor discrimination, a crucial area in sensory neuroscience.

Academic Curriculum: Demonstrating the Effect of Double Bond Position and Stereochemistry

For academic laboratory courses in organic chemistry or sensory science, (Z)-6-decenal represents an ideal model compound to demonstrate how a single stereochemical feature (Z vs. E) and double bond position (6-enal vs. 4-enal) can drastically alter a molecule's odor from 'tallowy-green' to 'citrus-orange' or 'pleasant-fatty' [3]. Its high odor impact makes these differences readily apparent to students.

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